molecular formula C38H20N2O6 B5248323 2-(3-Ethynylphenyl)-5-[4-[2-(3-ethynylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenoxy]isoindole-1,3-dione

2-(3-Ethynylphenyl)-5-[4-[2-(3-ethynylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenoxy]isoindole-1,3-dione

Cat. No.: B5248323
M. Wt: 600.6 g/mol
InChI Key: CCECNNHAZLZLEB-UHFFFAOYSA-N
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Description

2-(3-Ethynylphenyl)-5-[4-[2-(3-ethynylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenoxy]isoindole-1,3-dione is a complex organic compound with potential applications in various scientific fields. This compound features multiple aromatic rings and ethynyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethynylphenyl)-5-[4-[2-(3-ethynylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenoxy]isoindole-1,3-dione typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-ethynylphenyl derivatives and isoindole-1,3-dione derivatives. These intermediates are then subjected to coupling reactions, often using palladium-catalyzed cross-coupling methods like the Sonogashira coupling, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethynylphenyl)-5-[4-[2-(3-ethynylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenoxy]isoindole-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) can be employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl groups can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-ethynylphenyl)-5-[4-[2-(3-ethynylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenoxy]isoindole-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Ethynylphenyl)-4-phenyl-1H,2H,3H-benzo[f]isoindole-1,3-dione
  • 2-(3-Ethynylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione

Uniqueness

2-(3-Ethynylphenyl)-5-[4-[2-(3-ethynylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenoxy]isoindole-1,3-dione stands out due to its complex structure, which includes multiple aromatic rings and ethynyl groups

Properties

IUPAC Name

2-(3-ethynylphenyl)-5-[4-[2-(3-ethynylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H20N2O6/c1-3-23-7-5-9-25(19-23)39-35(41)31-17-15-29(21-33(31)37(39)43)45-27-11-13-28(14-12-27)46-30-16-18-32-34(22-30)38(44)40(36(32)42)26-10-6-8-24(4-2)20-26/h1-2,5-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCECNNHAZLZLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)OC5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC=CC(=C7)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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